molecular formula C23H20ClN5O2 B2908809 5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207033-38-2

5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2908809
CAS No.: 1207033-38-2
M. Wt: 433.9
InChI Key: OWRDYPQMTLYOMY-UHFFFAOYSA-N
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Description

5-{[4-(Benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a selective and highly potent small-molecule inhibitor of the Pregnane X Receptor (PXR), identified in medicinal chemistry optimization studies as a lead compound (also referred to as compound 85 or SJPYT-306) . PXR is a key nuclear receptor that regulates the expression of genes involved in drug metabolism and elimination, most notably the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for metabolizing over 50% of clinically used drugs . The activation of PXR by pharmaceuticals often leads to adverse drug-drug interactions and decreased drug efficacy, making potent PXR inhibitors highly valuable for basic research. This compound functions as a low nanomolar inverse agonist and antagonist of PXR, effectively suppressing PXR-mediated transcriptional activity . Its primary research value lies in its use as a chemical tool to disarm PXR activity in vitro and in vivo, which can help to probe PXR's role in drug metabolism, improve the efficacy of co-administered drugs, and slow the development of resistance . It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-(4-phenylmethoxyanilino)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O2/c24-18-8-6-16(7-9-18)14-25-23(30)21-22(28-29-27-21)26-19-10-12-20(13-11-19)31-15-17-4-2-1-3-5-17/h1-13H,14-15H2,(H,25,30)(H2,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRDYPQMTLYOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=NNN=C3C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

  • Formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne, under copper(I) catalysis (Click Chemistry).

  • Introduction of the benzyloxyphenylamine group via nucleophilic substitution reactions.

  • Coupling of the resulting intermediate with 4-chlorobenzylamine under mild reaction conditions to afford the final product.

Industrial Production Methods

Industrial synthesis of this compound would likely focus on optimizing each step for high yield and purity. This might include the use of automated continuous flow reactors for the click reaction, followed by purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : The phenyl groups can undergo oxidation in the presence of strong oxidizing agents.

  • Reduction: : The triazole ring is relatively stable, but specific substituents may be reduced under suitable conditions.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy and chlorobenzyl positions.

Common Reagents and Conditions

  • Oxidation: : Use of reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: : Employment of reducing agents such as sodium borohydride (NaBH₄) or hydrogenation with palladium on carbon (Pd/C).

  • Substitution: : Conditions often involve organic solvents and mild bases, such as dimethylformamide (DMF) and triethylamine (TEA).

Major Products Formed

The reaction products depend on the specific reactants and conditions. Typical products may include modified triazole derivatives, oxidized benzyl groups, or dechlorinated aromatic rings.

Scientific Research Applications

5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has diverse scientific applications, including:

  • Chemistry: : Used as a building block for more complex organic molecules and in click chemistry reactions.

  • Biology: : Studied for its potential as a pharmacophore in drug design, particularly for its interaction with biological targets.

  • Medicine: : Investigated for potential therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

  • Industry: : Potential use in the development of novel materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and its substituents may bind to active sites on proteins, influencing their function. Pathways affected could include signal transduction, gene expression, or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs primarily differ in the substituents on the triazole ring, benzyl groups, or carboxamide nitrogen. Key examples include:

Compound Name Substituents (Triazole/Carboxamide) Molecular Weight (g/mol) Key Properties/Activities Reference ID
5-(Benzyloxy)-2-methyl-N-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxamide (19a) 2-Me, 5-benzyloxy; N-(3-CF₃-phenyl) 417.37 m.p. 110–112°C; 76% yield
5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 5-NH₂; 1-(3-Cl-benzyl); N-(4-F-benzyl) 359.79 Anticandidal activity (inferred)
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 5-cyclopropyl; 1-(4-OMe-phenyl); N-(4-Cl-phenyl) 382.84 Crystallographic stability
5-Amino-N-(4-chlorobenzyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-triazole-4-carboxamide 5-NH₂; oxazole-linked substituent; N-(4-Cl-benzyl) 435.90 Enhanced lipophilicity

Physicochemical Properties

  • Lipophilicity : The benzyloxy and chlorobenzyl groups in the target compound increase its logP compared to analogs like 19a (which has a trifluoromethyl group enhancing polarity) .

Crystallographic and Computational Insights

  • Structural Analysis : Tools like SHELXL and ORTEP (used for analogs in ) reveal that substituents like the 4-chlorobenzyl group induce planar conformations in the triazole ring, favoring π-π stacking interactions.
  • Hirshfeld Surface Analysis: For cyclopropyl-substituted analogs, non-covalent interactions (e.g., C–H···O) contribute to crystal packing efficiency, a feature likely shared by the target compound .

Biological Activity

Introduction

The compound 5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole class of compounds, which have garnered significant attention due to their diverse biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of 5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of appropriate anilines with triazole derivatives under controlled conditions. The resulting compound can be characterized using various spectroscopic methods such as NMR and mass spectrometry.

Chemical Structure

PropertyValue
Molecular FormulaC24_{24}H24_{24}ClN5_{5}O3_{3}
Molecular Weight455.93 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds similar to 5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide have shown significant antiproliferative effects against various cancer cell lines.

Case Study: Anticancer Evaluation

In a study evaluating the anticancer activity of various triazole derivatives, it was found that certain structural modifications significantly enhanced their cytotoxic effects. Compounds exhibiting a similar structure demonstrated IC50_{50} values ranging from 10 to 30 µM against breast cancer cell lines (MCF-7), indicating moderate to potent activity .

Enzyme Inhibition

Another significant aspect of this compound's biological activity is its potential as an inhibitor of monoamine oxidase B (MAO B). In vitro studies have shown that derivatives with a benzyloxy group can selectively inhibit MAO B over MAO A, which is crucial for developing treatments for neurodegenerative diseases like Parkinson's .

Selectivity Studies

The selectivity of 5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide for MAO B was assessed through kinetic studies. The compound exhibited a Ki value indicative of high potency and selectivity towards MAO B compared to MAO A .

Other Biological Activities

Beyond anticancer and enzyme inhibition, triazole compounds have been investigated for their antifungal properties. Triazoles are known to disrupt fungal cell membrane integrity by inhibiting cytochrome P450 enzymes involved in ergosterol biosynthesis .

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

  • Cell Cycle Arrest : Compounds similar to 5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide induce cell cycle arrest at specific phases (G1/S or G2/M), leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the cytotoxic effects observed in cancer cells treated with triazole derivatives.
  • Inhibition of Key Enzymes : By inhibiting enzymes such as MAO B and those involved in ergosterol biosynthesis in fungi, these compounds exhibit their therapeutic effects.

Q & A

Q. What are the key considerations in optimizing the synthesis of this compound to achieve high purity and yield?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For triazole derivatives, the Huisgen cycloaddition (click chemistry) between azides and alkynes is common, followed by benzylation via nucleophilic substitution. Key parameters include:
  • Solvent choice : Absolute ethanol with glacial acetic acid as a catalyst improves reaction efficiency .
  • Temperature : Reflux conditions (~78°C) ensure proper cyclization .
  • Purification : Column chromatography or recrystallization removes unreacted intermediates. Monitor purity via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

  • Methodological Answer : A multi-technique approach is critical:
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., benzyloxy proton signals at δ 5.1–5.3 ppm; triazole carbons at δ 145–150 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 463.12 g/mol) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, Cl content (±0.3% tolerance) .
  • HPLC : Purity >95% achieved using a C18 column with acetonitrile/water gradient .

Q. What preliminary biological screening approaches are recommended to assess bioactivity?

  • Methodological Answer : Prioritize in vitro assays:
  • Antimicrobial Activity : Broth microdilution (MIC values vs. S. aureus and E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .
  • Enzyme Inhibition : Kinase or protease inhibition assays with ATP/NADH-coupled detection .

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) for this triazole-carboxamide derivative?

  • Methodological Answer : SAR studies involve systematic structural modifications:
  • Substituent Variation : Replace 4-chlorobenzyl with 4-fluorobenzyl or methyl groups to assess electronic effects .

  • Bioisosteric Replacement : Substitute the triazole ring with oxadiazole to compare binding affinity .

  • Data Correlation : Use computational tools (e.g., molecular docking with target proteins like EGFR or COX-2) to link structural changes to activity trends .

    Substituent ModificationBiological Activity (IC₅₀, μM)Target Protein
    4-Chlorobenzyl12.3 ± 1.2EGFR
    4-Fluorobenzyl18.7 ± 2.1EGFR
    Methyl>50EGFR

Q. What methodologies resolve contradictions in cytotoxicity data between experimental models?

  • Methodological Answer : Address discrepancies via:
  • Model Validation : Compare results across Daphnia magna (EC₅₀) and mammalian cell lines (e.g., HepG2) to assess species-specific toxicity .
  • Dose-Response Curves : Use 8-point dilution series to minimize false positives/negatives .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance of IC₅₀ differences .

Q. How should reaction mechanisms for triazole ring formation be validated?

  • Methodological Answer : Mechanistic studies require:
  • Kinetic Isotope Effects (KIE) : Use deuterated azides to probe rate-determining steps .
  • Intermediate Trapping : Identify transient species (e.g., nitrene intermediates) via low-temperature NMR .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to map energy profiles for cycloaddition pathways .

Data Contradiction Analysis

  • Example : Conflicting cytotoxicity data may arise from assay conditions (e.g., serum concentration in cell culture media altering compound bioavailability). Validate via LC-MS quantification of intracellular drug levels .

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